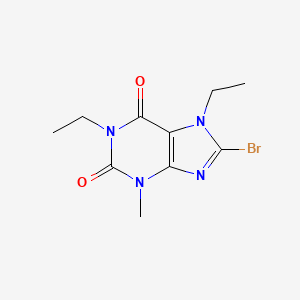
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Descripción general
Descripción
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BW A759U, is a synthetic purine derivative that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to caffeine, a well-known stimulant, and has been shown to have a range of effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it is believed to work by inhibiting the breakdown of cyclic AMP, a molecule that plays a key role in intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a range of effects on the central nervous system. These include increased dopamine release, increased alertness and wakefulness, and improved cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its well-established synthetic route, which allows for large-scale production. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the compound's potential therapeutic applications are still being explored, which means that there is a lot of uncertainty around its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, this compound may have applications in the treatment of other conditions that affect the central nervous system, such as depression and anxiety.
Another potential future direction for research is the development of new synthetic routes for this compound. While there are several established methods for synthesizing 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, there may be more efficient or cost-effective methods that have yet to be discovered.
Overall, 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound with a range of potential therapeutic applications. While there is still much to learn about its mechanism of action and potential uses, ongoing research is likely to shed more light on its properties and potential benefits.
Aplicaciones Científicas De Investigación
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for Parkinson's disease. Studies have shown that this compound can increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease.
Propiedades
IUPAC Name |
8-bromo-1,7-diethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-4-14-6-7(12-9(14)11)13(3)10(17)15(5-2)8(6)16/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJFTCWWMJGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2,4-difluorophenyl)urea](/img/structure/B3400694.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400699.png)
![3-(4-chlorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3400702.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400707.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400713.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
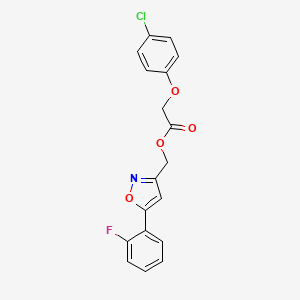
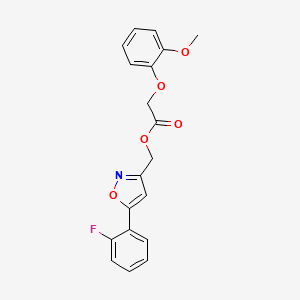
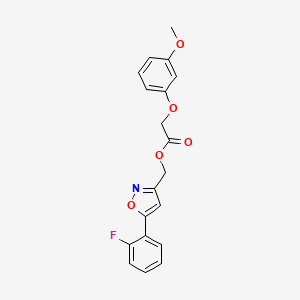
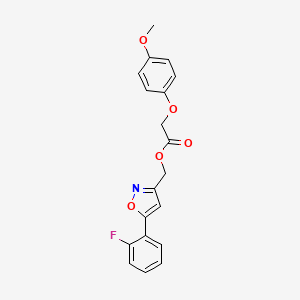

![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)
![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)